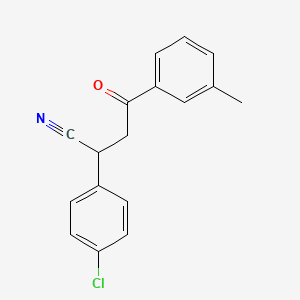
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile, also known as 4-chloro-3-methylbenzonitrile, is an organic compound that is used in scientific research as a reagent and intermediate. It is a white solid with a melting point of 65 °C and a boiling point of 144 °C. It is a versatile compound with a wide range of applications in organic synthesis, analytical chemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Patel et al. (2006) synthesized 4-chloro-3-methylphenyl methacrylate copolymers with antimicrobial properties. They employed 2,2′-azobisisobutyronitrile as an initiator for the polymerization process, demonstrating the versatility of chlorophenyl compounds in creating functional materials with potential applications in biocidal coatings or medical devices (Patel, Dolia, Patel, & Patel, 2006).
Optoelectronic and Nonlinear Properties
- Irfan et al. (2020) investigated hydroquinoline derivatives, including a compound closely related to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile," for their optoelectronic and charge transport properties. The study revealed that these compounds possess promising multifunctional material characteristics for optoelectronic applications (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Antimicrobial Activity
- Han et al. (2015) focused on the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives. These compounds, derived from reactions involving similar nitriles, showed potential for developing new antimicrobial agents (Han, Zhao, Chen, Du, & Wang, 2015).
Photophysical Properties
- Zeyada, El-Nahass, and El-Shabaan (2016) examined the structural and optical properties of quinoline derivatives, shedding light on the potential use of chlorophenyl-based compounds in photovoltaic devices or light-emitting diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical Sensing
- Karimi-Maleh et al. (2019) developed a voltammetric sensor using nano-Fe3O4/ionic liquid paste electrode for the determination of phenolic compounds, indicating the broader applicability of chlorophenyl derivatives in environmental monitoring and pollutant detection (Karimi-Maleh, Fakude, Mabuba, Peleyeju, & Arotiba, 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGAJBJSALLTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

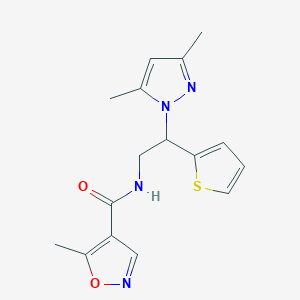
![Ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2774839.png)
![N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2774842.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2774843.png)
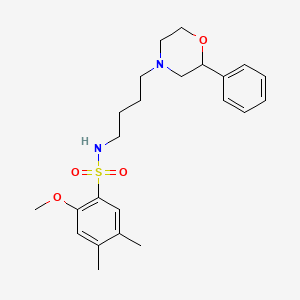
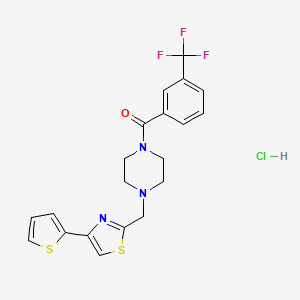

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2774849.png)

![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)
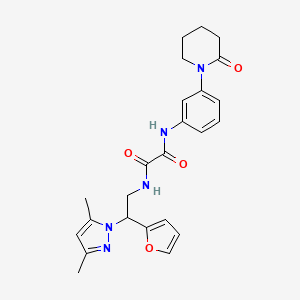
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)